molecular formula C15H13Cl2N3O3 B4065261 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide

4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide

Cat. No. B4065261
M. Wt: 354.2 g/mol
InChI Key: UPTLNOXLUDDRHN-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, also known as GW791343X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Insecticidal Activity

Research on substituted benzamides, similar in structure to 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, has demonstrated promising activity against mosquitoes. Compounds such as SIR-8514 and SIR-6874 have been shown to be highly effective inhibitors of mosquito development in both laboratory and field settings. These findings suggest potential for controlling larval populations of various Aedes species, highlighting the importance of such compounds in insect control strategies (Schaefer et al., 1978).

Antimicrobial Activity

Several studies have focused on the synthesis of derivatives related to 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, revealing significant antimicrobial properties. For instance, novel chalcone derivatives have been synthesized and demonstrated antimicrobial activity against species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011). Another study synthesized acridine and bis acridine sulfonamides showing inhibitory activity against carbonic anhydrase isoforms, which could have therapeutic implications (Ulus et al., 2013).

properties

IUPAC Name

4-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3/c16-11-6-4-10(5-7-11)15(21)19-9-8-18-14-12(17)2-1-3-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLNOXLUDDRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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